molecular formula C21H20FN3O3S B11144355 1-(4-fluorobenzenesulfonyl)-4-[4-(1H-pyrrol-1-yl)benzoyl]piperazine

1-(4-fluorobenzenesulfonyl)-4-[4-(1H-pyrrol-1-yl)benzoyl]piperazine

Cat. No.: B11144355
M. Wt: 413.5 g/mol
InChI Key: OECLEXGXOFORMJ-UHFFFAOYSA-N
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Description

1-(4-fluorobenzenesulfonyl)-4-[4-(1H-pyrrol-1-yl)benzoyl]piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorobenzenesulfonyl)-4-[4-(1H-pyrrol-1-yl)benzoyl]piperazine typically involves multiple steps, including:

    Formation of the piperazine core: This can be achieved by reacting piperazine with appropriate benzoyl chloride derivatives under basic conditions.

    Introduction of the pyrrole group: The pyrrole group can be introduced through a coupling reaction with a pyrrole derivative.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorobenzenesulfonyl)-4-[4-(1H-pyrrol-1-yl)benzoyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-fluorobenzenesulfonyl)-4-[4-(1H-pyrrol-1-yl)benzoyl]piperazine involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The presence of the fluorine and sulfonyl groups may enhance its binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-chlorobenzenesulfonyl)-4-[4-(1H-pyrrol-1-yl)benzoyl]piperazine
  • 1-(4-methylbenzenesulfonyl)-4-[4-(1H-pyrrol-1-yl)benzoyl]piperazine

Uniqueness

1-(4-fluorobenzenesulfonyl)-4-[4-(1H-pyrrol-1-yl)benzoyl]piperazine is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms are known to enhance the metabolic stability and bioavailability of compounds, making this compound potentially more effective in its applications compared to its analogs.

Properties

Molecular Formula

C21H20FN3O3S

Molecular Weight

413.5 g/mol

IUPAC Name

[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-(4-pyrrol-1-ylphenyl)methanone

InChI

InChI=1S/C21H20FN3O3S/c22-18-5-9-20(10-6-18)29(27,28)25-15-13-24(14-16-25)21(26)17-3-7-19(8-4-17)23-11-1-2-12-23/h1-12H,13-16H2

InChI Key

OECLEXGXOFORMJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=C(C=C2)N3C=CC=C3)S(=O)(=O)C4=CC=C(C=C4)F

Origin of Product

United States

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